
Tris(2-thienyl)phosphine
Overview
Description
Tris(2-thienyl)phosphine is an organophosphorus compound with the chemical formula C₁₂H₉PS₃ and a molecular weight of 280.369 g/mol . It is characterized by the presence of three thienyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
The synthesis of tris(2-thienyl)phosphine typically involves the reaction of thienylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C4H3S-MgBr+PCl3→P(C4H3S)3+3MgBrCl
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Tris(2-thienyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It participates in substitution reactions where the thienyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(2-thienyl)phosphine is utilized in various scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which tris(2-thienyl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. The thienyl groups provide steric and electronic properties that influence the reactivity and stability of the resulting complexes. These interactions are crucial in catalytic cycles and other chemical transformations .
Comparison with Similar Compounds
Tris(2-thienyl)phosphine can be compared with other similar compounds such as tris(2-furyl)phosphine and tris(2-pyridyl)phosphine. While all these compounds share a common phosphorus center, the nature of the substituent groups (thienyl, furyl, pyridyl) imparts different chemical properties and reactivities. This compound is unique due to the presence of sulfur atoms in the thienyl groups, which can influence its coordination behavior and reactivity .
Biological Activity
Tris(2-thienyl)phosphine (TTP), an organophosphorus compound with the formula C₁₂H₉PS₃, has garnered attention for its diverse biological activities. This article explores its biochemical interactions, potential therapeutic applications, and relevant research findings.
This compound consists of a phosphorus atom bonded to three 2-thienyl groups, which enhances its reactivity and coordination capabilities. The thienyl rings contribute both steric and electronic properties that influence the compound's interactions with various biological molecules. TTP acts primarily as a ligand, coordinating with transition metals and influencing catalytic processes in biochemical reactions .
Property | Value |
---|---|
Molecular Formula | C₁₂H₉PS₃ |
Molecular Weight | 280.369 g/mol |
Structure | P(C₄H₃S)₃ |
Solubility | Soluble in organic solvents |
Enzyme Interactions
TTP has been shown to interact with various enzymes, acting as a modulator in biochemical pathways. Its role as a ligand allows it to form complexes with metal ions that are crucial for enzyme activity. For example, studies have demonstrated that TTP can enhance the activity of certain metalloenzymes by stabilizing their active sites through coordination.
Antioxidant Properties
Recent research indicates that TTP exhibits antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and the prevention of diseases associated with oxidative damage .
Cytotoxicity Studies
A study investigated the cytotoxic effects of TTP on different cell lines, revealing moderate cytotoxicity against cancer cells while showing lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in cancer therapy, where TTP could be used to target malignant cells while sparing healthy tissue .
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a series of experiments evaluating the cytotoxic effects of various phosphine compounds, TTP was found to exhibit significant activity against human cancer cell lines, indicating its potential as an anticancer agent. The study highlighted its ability to induce apoptosis selectively in malignant cells while maintaining viability in non-malignant cells .
- Antioxidant Activity : Another study focused on the protective effects of TTP against oxidative stress in cellular models. The results indicated that TTP could significantly reduce markers of oxidative damage in treated cells compared to controls, suggesting its utility as a therapeutic agent in conditions characterized by oxidative stress .
- Metal Complex Formation : Research has demonstrated that TTP can form stable complexes with gold(I) and other transition metals, enhancing their biological activity. These complexes have shown promise in various applications, including targeted drug delivery systems and catalysis in biological reactions .
Comparative Analysis with Similar Compounds
This compound can be compared with other phosphine derivatives such as tris(2-furyl)phosphine and tris(2-pyridyl)phosphine. While all these compounds share a common phosphorus center, the presence of sulfur atoms in the thienyl groups gives TTP unique properties that influence its reactivity and coordination behavior.
Table 2: Comparison of Phosphine Derivatives
Compound | Unique Features | Biological Activity |
---|---|---|
This compound | Contains sulfur; strong ligand | Moderate cytotoxicity |
Tris(2-furyl)phosphine | Oxygen-containing furan rings | Lower cytotoxicity |
Tris(2-pyridyl)phosphine | Nitrogen-containing pyridine rings | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tris(2-thienyl)phosphine, and how can purity be ensured?
- Methodology : this compound is typically synthesized via nucleophilic substitution. For example, reacting phosphorus trichloride (PCl₃) with 2-thienyllithium or Grignard reagents in anhydrous THF under inert atmosphere. Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via P NMR to detect intermediates (e.g., mono- or di-substituted products). Purity is validated by elemental analysis and melting point consistency with literature values .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify thienyl proton environments, while P NMR confirms phosphorus coordination (δ ~0 to -20 ppm for tertiary phosphines). Compare with databases like NIST Chemistry WebBook for reference spectra .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]⁺). Fragmentation patterns distinguish structural isomers .
Q. How is this compound utilized in coordination chemistry?
- Applications : Acts as a π-acceptor ligand for transition metals (e.g., Pd, Ru) in catalytic systems. Example: Stabilizing low-oxidation-state metal centers in cross-coupling reactions.
- Experimental Design : Conduct titration experiments with metal precursors (e.g., Pd(OAc)₂) in dry DCM, monitored by UV-vis and NMR to assess ligand-metal binding stoichiometry .
Advanced Research Questions
Q. What role does this compound play in enhancing catalytic efficiency in cross-coupling reactions?
- Mechanistic Insights : The thienyl groups’ electron-donating properties modulate metal center electron density, accelerating oxidative addition steps. Compare turnover frequencies (TOF) with triphenylphosphine analogs in Suzuki-Miyaura reactions .
- Data Contradictions : If catalytic activity declines, investigate ligand decomposition via GC-MS or P NMR to detect oxidized byproducts (e.g., phosphine oxides) .
Q. How should air-sensitive this compound be handled and stored for long-term stability?
- Best Practices : Store under argon or nitrogen in amber vials at -20°C. Use Schlenk line techniques for transfers. Assess degradation via periodic P NMR; discard if oxide peaks (δ ~20-30 ppm) exceed 5% .
Q. How can computational modeling resolve contradictions in ligand electronic parameters?
- DFT Studies : Calculate Tolman Electronic Parameters (TEP) using Gaussian or ORCA software. Compare CO stretching frequencies (IR) in metal carbonyl complexes (e.g., [Ni(CO)₃L]) to experimental data .
- Case Study : Discrepancies in TEP values may arise from solvent effects—re-run calculations with implicit solvation models (e.g., PCM for THF) .
Q. What strategies validate the ligand’s steric and electronic contributions in asymmetric catalysis?
- Steric Mapping : Use X-ray crystallography to determine cone angles. Compare with Tolman Cone Angle calculations from crystal structures (e.g., CCDC depositions) .
- Electronic Profiling : Cyclic voltammetry (CV) of metal complexes (e.g., [Fe(CO)₃L]) quantifies ligand-induced shifts in redox potentials .
Properties
IUPAC Name |
trithiophen-2-ylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9PS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCPTMZJPDVWJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)P(C2=CC=CS2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178883 | |
Record name | Tris(2-thienyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24171-89-9 | |
Record name | Tris(2-thienyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24171-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2-thienyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024171899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2-thienyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-thienyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(2-THIENYL)PHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRZ2J89TFT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.